2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a polycyclic heteroaromatic compound featuring a fused cyclopentapyridine core. Key structural elements include:
- Cyclopenta[b]pyridine scaffold: A five-membered cyclopentane ring fused to a pyridine ring, providing rigidity and planar geometry.
- 2-[(Cyanomethyl)sulfanyl] substituent: A sulfur-containing group with a cyanomethyl moiety, contributing to nucleophilicity and redox activity.
- 4-(Cyclohex-3-en-1-yl) group: A partially unsaturated cyclohexene ring, introducing conformational flexibility and moderate hydrophobicity.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c18-9-10-21-17-14(11-19)16(12-5-2-1-3-6-12)13-7-4-8-15(13)20-17/h1-2,12H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACGRXYUNHHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3CCC=CC3)C#N)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclopenta[b]pyridine core through a series of cyclization reactions, followed by the introduction of the cyanomethylthio and cyclohex-3-en-1-yl groups via nucleophilic substitution and addition reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides or amines. The reaction conditions typically involve the use of inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Flexibility vs. Rigidity :
- The target compound’s cyclohexenyl group introduces more conformational flexibility than fully aromatic substituents (e.g., CAPD derivatives’ aryl groups) . This could enhance binding to flexible biological targets but reduce thermal stability compared to rigid analogues.
Synthetic Accessibility :
- Cyclocondensation routes (used for CAPD derivatives) are scalable but require precise control of substituents . The absence of electron-withdrawing groups (e.g., nitro, CF3) in the target compound may simplify synthesis compared to .
Crystallographic Behavior :
- Derivatives like and have been structurally validated using SHELX , suggesting the target compound’s crystal structure could be resolved similarly, aiding in property optimization.
Biological Activity
The compound 2-[(cyanomethyl)sulfanyl]-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described using its IUPAC name and molecular formula. Its structure features a cyclopenta[b]pyridine core with a cyanomethyl sulfanyl group and a cyclohexenyl substituent, contributing to its unique chemical properties.
Molecular Formula
- C : 16
- H : 16
- N : 3
- S : 1
Structural Features
- Cyclopenta[b]pyridine backbone
- Cyanomethyl sulfanyl group
- Cyclohexenyl moiety
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing sulfur and nitrogen heterocycles have shown promise in inhibiting bacterial growth.
- Neuroactive Properties : Analogous compounds have been studied for their interactions with neuropeptide receptors, suggesting potential applications in neuropharmacology.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study investigating the antimicrobial properties of related compounds found that those with sulfanyl groups exhibited significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membrane integrity.
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Neuropeptide Y Receptor Antagonism :
- Research on structurally similar compounds revealed that certain derivatives acted as potent antagonists at the neuropeptide Y Y5 receptor, which is implicated in obesity and anxiety disorders. These findings suggest potential therapeutic applications for managing metabolic and psychological conditions.
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Cytotoxicity Assays :
- In vitro assays assessing cytotoxic effects indicated that the compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
